6-amino-3,3-dimethyl-2,3-dihydro-1H-inden-1-ol
Overview
Description
6-amino-3,3-dimethyl-2,3-dihydro-1H-inden-1-ol is a chemical compound with the molecular formula C11H15NO. This compound is part of the indene family, which is known for its diverse biological and chemical properties. The structure of this compound includes an indene backbone with an amino group and a hydroxyl group, making it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-3,3-dimethyl-2,3-dihydro-1H-inden-1-ol typically involves the reaction of 3,3-dimethyl-2,3-dihydro-1H-inden-1-one with an appropriate amine source. One common method is the reduction of 3,3-dimethyl-2,3-dihydro-1H-inden-1-one using a reducing agent such as sodium borohydride in the presence of an amine like ammonia or an alkylamine. The reaction is usually carried out in a solvent like ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as catalytic hydrogenation or continuous flow synthesis. These methods ensure higher yields and purity of the final product, making it suitable for large-scale applications in various industries .
Chemical Reactions Analysis
Types of Reactions
6-amino-3,3-dimethyl-2,3-dihydro-1H-inden-1-ol can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to remove the hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Major Products
Oxidation: 3,3-dimethyl-2,3-dihydro-1H-inden-1-one.
Reduction: 3,3-dimethyl-2,3-dihydro-1H-indene.
Substitution: Various substituted indene derivatives depending on the nucleophile used.
Scientific Research Applications
6-amino-3,3-dimethyl-2,3-dihydro-1H-inden-1-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-amino-3,3-dimethyl-2,3-dihydro-1H-inden-1-ol involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in redox reactions. These interactions can modulate enzyme activities, receptor binding, and other cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1H-Inden-1-ol, 2,3-dihydro-3,3-dimethyl-: Similar structure but lacks the amino group.
3-methyl-1-indanone: Contains a ketone group instead of a hydroxyl group.
Indole derivatives: Share the indene backbone but have different functional groups and biological activities .
Uniqueness
6-amino-3,3-dimethyl-2,3-dihydro-1H-inden-1-ol is unique due to the presence of both an amino and a hydroxyl group on the indene backbone. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its analogs .
Properties
IUPAC Name |
6-amino-3,3-dimethyl-1,2-dihydroinden-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-11(2)6-10(13)8-5-7(12)3-4-9(8)11/h3-5,10,13H,6,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLXSVICIDAARHB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2=C1C=CC(=C2)N)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101249630 | |
Record name | 6-Amino-2,3-dihydro-3,3-dimethyl-1H-inden-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101249630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
252005-94-0 | |
Record name | 6-Amino-2,3-dihydro-3,3-dimethyl-1H-inden-1-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=252005-94-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Amino-2,3-dihydro-3,3-dimethyl-1H-inden-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101249630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-amino-3,3-dimethyl-2,3-dihydro-1H-inden-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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